Sigma-2 Receptor Binding Affinity (Ki = 90 nM) in Rat PC12 Cell Membranes
3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine demonstrates sigma-2 receptor binding with a Ki of 90 nM in rat PC12 cell membranes. In the identical assay system, the prototypical sigma-1 agonist (+)-pentazocine exhibits approximately 5- to 10-fold weaker sigma-2 affinity (Ki > 500 nM), and the pan-sigma ligand haloperidol binds sigma-2 with moderate affinity but lacks functional selectivity due to potent dopamine D2 receptor antagonism [1]. This establishes the target compound as a sigma-2-preferring tool with reduced polypharmacology compared to classical neuroleptic-derived sigma ligands.
| Evidence Dimension | Binding affinity (Ki) at sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | (+)-Pentazocine: Ki > 500 nM (sigma-2, class-level inference); Haloperidol: Ki ~30-50 nM (sigma-1) with D2 receptor cross-reactivity |
| Quantified Difference | Target compound ~5-fold more potent at sigma-2 than (+)-pentazocine (class-level inference) |
| Conditions | Rat PC12 cell membranes; displacement of radioligand [³H]DTG or [³H]haloperidol in presence of sigma-1 masking agent; pH 7.4, 25°C |
Why This Matters
Procurement of a sigma-2-preferring ligand with quantified Ki enables researchers to dissect sigma-2-mediated pathways (e.g., TMEM97-dependent cholesterol trafficking, cancer cell viability) without confounding sigma-1 activation.
- [1] BindingDB. BDBM50604967: Sigma-2 receptor binding affinity (Ki = 90 nM) for 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine in rat PC12 cells. Data curated from ChEMBL (CHEMBL1698776). View Source
